
2-(3-Aminopropyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminopropyl)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as dye production, medicine, and organic electronics. This compound features an anthracene core substituted at the 9 and 10 positions with a dione group and an aminopropyl side chain at the 2 position. The unique structure of this compound imparts specific chemical and physical properties that make it valuable for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropyl)anthracene-9,10-dione typically involves the reaction of anthraquinone with 3-aminopropylamine under controlled conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux for several hours. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Aminopropyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups, forming anthracenediol derivatives.
Substitution: The aminopropyl group can participate in substitution reactions, leading to the formation of various substituted anthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various anthracene derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
2-(3-Aminopropyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in photophysical studies.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Mécanisme D'action
The mechanism of action of 2-(3-Aminopropyl)anthracene-9,10-dione involves its interaction with cellular components at the molecular level. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research, where the compound targets rapidly dividing cancer cells. Additionally, its fluorescence properties allow it to be used as a probe for studying cellular processes in real-time .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Aminopropyl)anthracene-9,10-dione
- 2-(2-Aminoethyl)anthracene-9,10-dione
- 9,10-Anthraquinone
Uniqueness
2-(3-Aminopropyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other anthraquinone derivatives, it exhibits enhanced fluorescence and specific reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
87155-41-7 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
2-(3-aminopropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO2/c18-9-3-4-11-7-8-14-15(10-11)17(20)13-6-2-1-5-12(13)16(14)19/h1-2,5-8,10H,3-4,9,18H2 |
Clé InChI |
UOFRDPMKKYTQIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


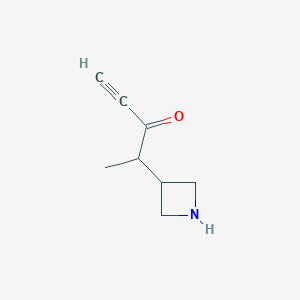
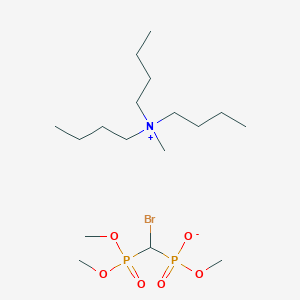
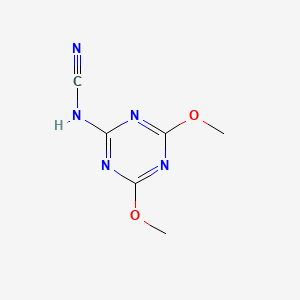
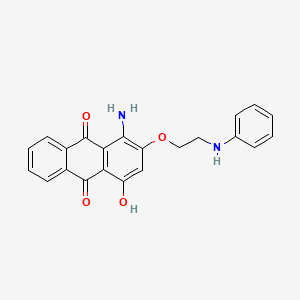
![tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B15251271.png)
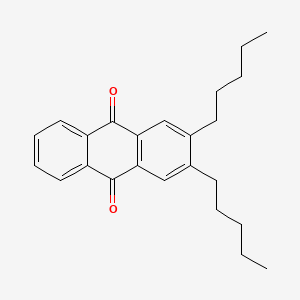
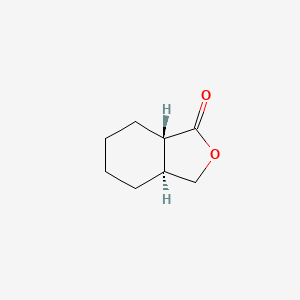
![3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile](/img/structure/B15251293.png)
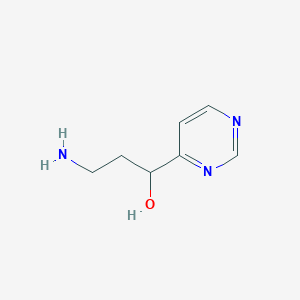
![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)
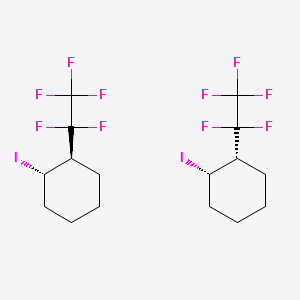
![(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B15251336.png)
![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)
